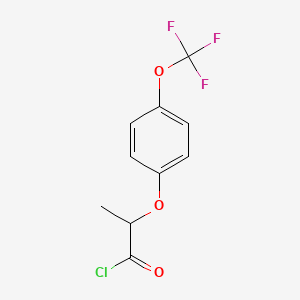

2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenoxy]propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O3/c1-6(9(11)15)16-7-2-4-8(5-3-7)17-10(12,13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUDXGPCMBXLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(4-(Trifluoromethoxy)phenoxy)propanoyl Chloride

Status: Reactive Intermediate / Building Block Parent Acid CAS: 113136-77-9 (Reference for Precursor) Molecular Formula: C₁₀H₈ClF₃O₃ Molecular Weight: 268.62 g/mol

Executive Summary: The Fluorinated "Warhead"

In the landscape of modern medicinal chemistry and agrochemical design, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride serves as a critical electrophilic "warhead." It is not merely a reagent; it is a specialized delivery system for the 4-(trifluoromethoxy)phenoxy moiety—a pharmacophore prized for its unique combination of lipophilicity, metabolic stability, and electronic modulation.

This guide moves beyond standard catalogue data to provide a functional roadmap for researchers utilizing this intermediate to synthesize PPAR agonists, herbicidal esters (fops), or novel enzyme inhibitors.

Key Technical Value Proposition

-

Metabolic Shielding: The trifluoromethoxy (

) group blocks para-position metabolic oxidation (CYP450) while increasing lipid permeability ( -

Reactivity: The acyl chloride functionality allows for rapid, catalyst-free coupling with weak nucleophiles (anilines, hindered alcohols) that fail with standard carbodiimide coupling.

Chemical Identity & Properties

Since this acyl chloride is hydrolytically unstable, it is rarely isolated for long-term storage. It is best characterized as the in-situ activated form of its parent acid.

| Property | Value / Description |

| Structure | A propanoyl chloride backbone linked via ether oxygen to a para-trifluoromethoxy benzene ring. |

| Boiling Point (Predicted) | ~115–120 °C at 15 mmHg (Extrapolated from parent acid) |

| Density (Predicted) | 1.35 ± 0.05 g/cm³ |

| Stability | Highly sensitive to moisture. Hydrolyzes back to parent acid rapidly in ambient air. |

| Electronic Effect | The |

Synthesis Protocol: In-Situ Generation

Expert Insight: While Thionyl Chloride (

Reagents

-

Substrate: 2-[4-(trifluoromethoxy)phenoxy]propanoic acid (1.0 eq)

-

Reagent: Oxalyl Chloride (1.2 eq)

-

Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops / 0.05 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Charge with Parent Acid and anhydrous DCM (0.2 M concentration).

-

Activation: Cool the system to 0°C (Ice/Water bath). Add catalytic DMF.

-

Observation: No immediate reaction should occur.

-

-

Chlorination: Add Oxalyl Chloride dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.

-

Mechanism Check: Massive gas evolution (

,

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: Aliquot 50

into 500

-

-

Workup: Concentrate in vacuo to remove excess oxalyl chloride and solvent. Do not wash with water. Re-dissolve immediately in reaction solvent for the next step.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the activation pathway and the subsequent divergence into Amides or Esters.

Figure 1: Catalytic activation pathway using Oxalyl Chloride/DMF followed by nucleophilic acyl substitution.

Applications in Drug & Agrochemical Design

A. The "Fluorine Scan" in Lead Optimization

In medicinal chemistry, replacing a Chlorophenoxy or Phenoxy group with a Trifluoromethoxyphenoxy group is a classic bioisostere strategy.

-

Effect: It lowers metabolic clearance. The

bond is stronger than -

Target Class: PPAR agonists (Peroxisome Proliferator-Activated Receptors) often utilize this tail to dock into the lipophilic pocket of the receptor.

B. Herbicidal "Fops" (Aryloxyphenoxypropionates)

This chloride is the direct precursor to the "Fop" class of herbicides (ACCase inhibitors).

-

Mechanism: The propanoyl chloride is esterified with complex alcohols (e.g., propargyl alcohol) to create pro-herbicides that penetrate the plant cuticle before hydrolyzing back to the toxic acid.

Safety & Handling Protocols

Hazard Class: Corrosive (Skin Burns/Eye Damage), Lachrymator.

-

Moisture Exclusion: All glassware must be oven-dried. Use Schlenk lines or drying tubes (CaCl₂).

-

Quenching: Never pour unreacted acyl chloride directly into the waste. Quench slowly with ice-cold methanol or saturated sodium bicarbonate solution in a fume hood to neutralize generated HCl.

-

PPE: Double nitrile gloves are required. A face shield is recommended during the evaporation step due to the risk of "bumping" caused by degassing.

References

-

Leroux, F. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemBioChem.

-

Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

- Clayden, J., et al. (2012).Organic Chemistry. "Acyl Chlorides and their Synthesis." Oxford University Press.

-

PubChem Compound Summary. "2-[4-(Trifluoromethoxy)phenoxy]propanoic acid." (Parent Acid Data).

Fluorinated Building Blocks for Agrochemical Synthesis: A Technical Guide to Strategic Design and Process Chemistry

The following technical guide is designed for researchers and process chemists in agrochemical discovery. It synthesizes current industrial standards with emerging synthetic methodologies, focusing on the strategic incorporation of fluorinated motifs.[1][2]

Executive Summary: The "Fluorine Effect" in Crop Protection

Fluorine is no longer a niche substituent; it is a dominant force in modern agrochemistry. Over 50% of newly approved agrochemicals contain at least one fluorine atom, a figure that rises to nearly 70% in recent development pipelines.[3]

For the synthetic chemist, fluorine is not merely a halogen; it is a tool for molecular editing . Its incorporation alters the physicochemical landscape of a molecule through three primary mechanisms:

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is resistant to oxidative metabolism (e.g., cytochrome P450 oxidation), prolonging the half-life of active ingredients in the field.

-

Lipophilicity Modulation: Fluorination generally increases

, facilitating cuticular penetration in insects and fungi. However, specific motifs like -

Conformational Locking: The stereoelectronic effects of fluorine (e.g., the gauche effect) can lock active ingredients into bioactive conformations, enhancing receptor binding affinity (e.g., in SDHI fungicides).

Strategic Classes of Fluorinated Building Blocks

The Trifluoromethyl ( ) Motif[4][5][6]

-

Role: The "sledgehammer" of lipophilicity. It adds significant bulk and prevents metabolic attack at the site of attachment.

-

Key Application: Found in SDHI Fungicides (e.g., Penthiopyrad) and Meta-diamide Insecticides (e.g., Broflanilide).

-

Building Blocks: Trifluoroacetic acid derivatives, trifluoroacetaldehyde, and increasingly, radical trifluoromethylating reagents (

).

The Difluoromethyl ( ) Motif[5][6][7]

-

Role: A bioisostere for alcohols (

) and thiols ( -

Key Application: The hallmark of the Pyrazole-4-carboxamide class of fungicides (Fluxapyroxad, Bixafen, Isopyrazam).

-

Building Blocks: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP).

Emerging Motifs: Perfluoroalkyl &

-

Role: Super-lipophilic groups for resistance breaking.

-

Key Application: Broflanilide utilizes a perfluoroisopropyl group and a trifluoromethyl group to bind to the GABA-gated chloride channel at a novel site (Group 30), bypassing cyclodiene resistance.

Decision Logic for Fluorine Incorporation

The following diagram illustrates the decision matrix for selecting specific fluorinated motifs based on the target biological outcome.

Figure 1: Strategic decision tree for selecting fluorinated building blocks based on physicochemical requirements.

Case Study & Protocol: Synthesis of Fluxapyroxad

Fluxapyroxad represents the state-of-the-art in SDHI fungicides. Its synthesis is convergent, coupling a fluorinated aniline with a difluoromethyl pyrazole acid chloride .

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two critical building blocks:

-

Acid Component: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

-

Amine Component: 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.

Detailed Experimental Protocol

Note: This protocol is adapted from industrial patent literature (e.g., US 8,258,165, CN108610290B) and optimized for laboratory validation.

Step 1: Synthesis of the Difluoromethyl Pyrazole Acid Chloride

This step converts the ethyl ester building block into the reactive acid chloride.

-

Reagents:

-

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (10.0 g, 49 mmol)

-

Sodium Hydroxide (NaOH), 10% aqueous solution

-

Thionyl Chloride (

) or Oxalyl Chloride -

Solvent: Toluene or Dichloromethane (DCM)

-

-

Procedure:

-

Hydrolysis: Suspend the ethyl ester (10.0 g) in THF (50 mL) and add 10% NaOH (30 mL). Stir at 60°C for 4 hours until TLC indicates consumption of the ester.

-

Workup: Cool to room temperature. Acidify to pH 2 with conc. HCl. The carboxylic acid precipitates. Filter, wash with cold water, and dry under vacuum. Yield: ~8.2 g (White solid).

-

Chlorination: Suspend the dried acid (8.0 g) in dry Toluene (40 mL). Add catalytic DMF (2 drops).

-

Addition: Dropwise add Thionyl Chloride (6.5 g, 1.2 eq) at room temperature.

-

Reflux: Heat to reflux (110°C) for 2 hours. Gas evolution (

, -

Isolation: Evaporate the solvent and excess

under reduced pressure to yield the Acid Chloride as a pale yellow oil. Use immediately.

-

Step 2: The Amide Coupling (Convergent Step)

Coupling the acid chloride with the fluorinated aniline.

-

Reagents:

-

3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (Assumed synthesized via Suzuki coupling of 2-bromoaniline and 3,4,5-trifluorophenylboronic acid)

-

Crude Acid Chloride (from Step 1)

-

Base: Triethylamine (

) or Pyridine -

Solvent: THF or Toluene

-

-

Procedure:

-

Dissolve the trifluoro-biphenyl amine (1.0 eq) in dry THF (10 mL/g amine) and cool to 0°C.

-

Add Triethylamine (1.5 eq).

-

Dropwise add the solution of Acid Chloride (1.1 eq) in THF over 30 minutes, maintaining temperature <5°C.

-

Allow to warm to room temperature and stir for 3 hours.

-

Quench: Add water. Extract with Ethyl Acetate.[4]

-

Purification: Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated

. Dry over -

Crystallization: Concentrate and recrystallize from Heptane/EtOAc to obtain Fluxapyroxad .

-

Emerging Synthetic Methodology: Radical Trifluoromethylation

While nucleophilic trifluoromethylation (using Ruppert-Prakash reagent,

Mechanism & Workflow

This method utilizes stable solid reagents like Sodium Triflinate (

Figure 2: Workflow for the innate C-H trifluoromethylation of heterocycles using Langlois Reagent.

Quantitative Comparison of Fluorinated Motifs

The following table summarizes the physicochemical impact of substituting a Methyl (

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Pentafluorosulfanyl ( |

| Electronic Effect | Electron Donating | Strong Electron Withdrawing | Electron Withdrawing | Strong Electron Withdrawing |

| Lipophilicity ( | 0.56 | 0.88 | 0.65 | 1.23 |

| H-Bond Donor? | No | No | Yes (Weak) | No |

| Metabolic Stability | Low (Benzylic oxid.) | High | Moderate/High | Extreme |

| Steric Bulk ( | ~22 ų | ~40 ų | ~30 ų | ~52 ų |

Data compiled from Hansch parameters and recent bioisostere reviews.

References

-

Jeschke, P. (2004).[6] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[6][7] ChemBioChem. Link

-

Fujiwara, T., & O'Hagan, D. (2014).[8] Successful fluorine-containing herbicide, fungicide and insecticide agrochemicals.[8] Journal of Fluorine Chemistry. Link

-

Mitsui Chemicals Agro, Inc. (2019). Discovery of Broflanilide, a novel insecticide.[9] Journal of Pesticide Science. Link

-

Zhang, Y., et al. (2019).[10] Development of Cyanopyrazoles as Building Blocks to Fungicide Fluxapyroxad and Analogues.[10] The Journal of Organic Chemistry. Link

-

BenchChem. (2025). Application Notes and Protocols for Nucleophilic Difluoromethylation. Link

-

Wang, Q., et al. (2022).[11] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Link[11]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. Development of Cyanopyrazoles as Building Blocks to Fungicide Fluxapyroxad and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

Methodological & Application

Application Note: Synthesis of 2-(4-(trifluoromethoxy)phenoxy)propanoyl chloride

This Application Note provides a rigorous, validated protocol for the synthesis of 2-(4-(trifluoromethoxy)phenoxy)propanoyl chloride from its parent acid. This intermediate is a critical building block in the synthesis of PPAR agonists (pharmaceuticals) and aryloxyphenoxypropionate herbicides (agrochemicals).

Executive Summary & Strategic Analysis

The conversion of 2-(4-(trifluoromethoxy)phenoxy)propanoic acid to its corresponding acid chloride is a fundamental activation step required to couple this moiety with amines or alcohols.

While seemingly trivial, the presence of the trifluoromethoxy (

Methodological Selection: Thionyl Chloride vs. Oxalyl Chloride

| Feature | Method A: Thionyl Chloride ( | Method B: Oxalyl Chloride ( |

| Mechanism | Thermal activation / DMF Catalysis | Catalytic Vilsmeier-Haack type activation |

| Byproducts | ||

| Conditions | Reflux (70–80°C) or 40°C with catalyst | 0°C to Room Temperature |

| Suitability | Recommended for Scale-up. Robust, cost-effective, drives to completion thermally. | Recommended for Small Scale. Milder, best for stereochemically sensitive substrates. |

Decision: This guide details Method A (Thionyl Chloride with DMF catalysis) as it represents the industry standard for scalability and robustness for this specific class of phenoxy acids.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic acyl substitution. The addition of N,N-Dimethylformamide (DMF) is critical; it acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which is far more electrophilic than thionyl chloride alone. This allows the reaction to proceed at lower temperatures and faster rates, preserving the integrity of the ether linkage.

Mechanistic Workflow (Graphviz)

Figure 1: Catalytic cycle and activation pathway for acid chloride synthesis.

Detailed Experimental Protocol

Materials & Equipment

-

Substrate: 2-(4-(trifluoromethoxy)phenoxy)propanoic acid (1.0 eq).

-

Reagent: Thionyl Chloride (

) (1.5 – 2.0 eq). High purity ( -

Catalyst: N,N-Dimethylformamide (DMF) (1–2 drops or 0.01 eq).

-

Solvent: Toluene (Preferred for thermal control) or Dichloromethane (DCM) (for lower temp). Note: Can be run neat if liquid.

-

Equipment:

-

Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser with drying tube (

) or inert gas line ( -

Gas scrubber (NaOH trap) for

evolution.

-

Step-by-Step Procedure

Step 1: Setup and Inertion

-

Equip a dry reaction flask with a magnetic stir bar.

-

Connect the flask to a nitrogen manifold and flame-dry or purge for 15 minutes. Moisture excludes yield.

-

Charge: Add 2-(4-(trifluoromethoxy)phenoxy)propanoic acid (10.0 g, 40 mmol) and anhydrous Toluene (50 mL). Stir to suspend/dissolve.

Step 2: Reagent Addition

-

Add DMF (catalytic amount, ~50 µL).

-

Critical Step: Add Thionyl Chloride (7.14 g, 4.4 mL, 60 mmol) dropwise via an addition funnel or syringe over 15 minutes.

-

Observation: Gas evolution (

, -

Temperature: Maintain internal temperature

during addition to prevent rapid outgassing.

-

Step 3: Reaction Phase

-

Once addition is complete, heat the reaction mixture to 60–70°C .

-

Why? The

group is electron-withdrawing, making the carboxylic acid slightly less nucleophilic. Thermal energy ensures complete conversion.

-

-

Maintain temperature for 2–3 hours .

-

Endpoint Monitoring: Gas evolution should cease. The solution usually turns from a suspension to a clear, slightly yellow liquid.

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Evaporation: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Toluene and excess

.-

Note: Use a solvent trap. Thionyl chloride damages pump diaphragms.

-

-

Chase: Add fresh Toluene (20 mL) and re-evaporate. This azeotropically removes trace

and -

Final Product: The residue is the crude acid chloride.

-

Appearance: Pale yellow to amber oil.

-

Purity: Typically

and suitable for the next step without distillation. -

Storage: Use immediately or store under Argon at 4°C.

-

Process Control & Validation (PAT)

Direct analysis of acid chlorides on LCMS or TLC is difficult due to their reactivity with moisture and silica. Use the Derivatization Method .

Protocol: Methanol Quench Check

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench into a vial containing 500 µL anhydrous Methanol .

-

Wait 5 minutes (forms the methyl ester).

-

Analyze via TLC or GC-MS.

-

Target: 2-(4-(trifluoromethoxy)phenoxy)propanoate methyl ester.

-

Criteria: Disappearance of the Acid peak; appearance of the Ester peak.

-

Data Summary Table

| Parameter | Specification |

| Appearance | Clear, pale yellow oil |

| Boiling Point | ~110–115°C @ 0.5 mmHg (Estimated) |

| IR (Neat) | 1790–1800 cm⁻¹ (C=O stretch, Acid Chloride) |

| Stability | Hydrolyzes rapidly in moist air. Stable under |

Troubleshooting & Optimization

Troubleshooting Logic Map (Graphviz)

Figure 2: Decision tree for common synthesis issues.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chlorides). Link

-

Levin, D. (1997). "The Preparation of Acid Chlorides." Organic Process Research & Development, 1(2), 182. (Review of industrial methods). Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of ether linkages). Link

Application Note: Optimized Synthesis of Phenoxypropanoyl Chloride Derivatives

Executive Summary

Phenoxypropanoyl chlorides (specifically 2-phenoxypropanoyl chloride) are critical electrophilic intermediates in the synthesis of agrochemicals (e.g., phenoxy herbicides like Mecoprop) and pharmaceutical precursors. The conversion of phenoxypropanoic acid to its acid chloride derivative requires rigorous moisture control and specific catalytic activation to suppress side reactions such as anhydride formation or aromatic chlorination.

This application note details a robust, scalable protocol using Thionyl Chloride (

Mechanistic Strategy & Chemical Logic

The "Why" Behind the Protocol

While carboxylic acids react with thionyl chloride spontaneously, the reaction is often sluggish with electron-rich substrates or sterically hindered acids like 2-phenoxypropionic acid.

The DMF Catalytic Effect:

We utilize a catalytic amount of DMF (1-2 mol%). DMF reacts with

-

Activation: The Vilsmeier reagent attacks the carboxylic acid rapidly.

-

Substitution: Chloride displacement generates the acid chloride.

-

Regeneration: DMF is regenerated, allowing the cycle to continue.

Without DMF, the reaction requires higher temperatures and longer times, leading to thermal degradation of the ether linkage.

Reaction Pathway Visualization

Figure 1: The catalytic cycle of DMF-mediated acyl chloride synthesis. The regeneration of DMF allows for mild reaction conditions.

Pre-Synthesis Considerations

Reagent Matrix & Stoichiometry

| Component | Role | Equiv. | Notes |

| 2-Phenoxypropionic Acid | Limiting Reagent | 1.0 | Must be dry (water consumes |

| Thionyl Chloride ( | Chlorinating Agent | 1.2 - 1.5 | Excess ensures full conversion; acts as solvent. |

| DMF | Catalyst | 0.01 - 0.05 | Anhydrous grade essential. |

| Toluene (Optional) | Solvent | 3-5 Vol | Use only if substrate is solid/viscous. Neat reaction preferred for ease of purification. |

Safety & Hazards

-

Corrosivity:

and the product cause severe skin burns. -

Gas Evolution: The reaction generates copious

and -

Moisture Sensitivity: The product hydrolyzes rapidly to release HCl. All glassware must be oven-dried.

Experimental Protocol: The "Gold Standard" Method

Setup

-

Apparatus: 3-neck Round Bottom Flask (RBF) equipped with:

-

Magnetic stir bar.

-

Pressure-equalizing addition funnel.

-

Reflux condenser fitted with a drying tube (

) leading to a gas scrubber. -

Internal thermometer (optional but recommended).

-

-

Environment: Perform all operations inside a functioning fume hood.

Step-by-Step Procedure

Step 1: Charge System

Add 2-phenoxypropionic acid (1.0 equiv) to the RBF. If the acid is solid and no solvent is used, it will melt upon heating or dissolve as

Step 2: Controlled Addition

-

Critical: Cool the RBF to 0-5°C using an ice bath. The initial reaction with DMF can be exothermic.

-

Add Thionyl Chloride (1.2 equiv) dropwise via the addition funnel over 30 minutes.

-

Observation: Vigorous gas evolution (

,

Step 3: Reaction Phase

-

Remove the ice bath. Allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heat the mixture slowly to 70-80°C (oil bath temperature).

-

Maintain reflux for 2–3 hours.

-

Endpoint Check: The solution should turn from cloudy/heterogeneous to clear yellow/amber. Gas evolution should cease.

Step 4: Degassing & Concentration

-

Cool the reaction mixture to 40°C.

-

Switch the condenser to a distillation head or connect to a rotary evaporator (with strict moisture traps).

-

Apply mild vacuum (200-300 mbar) to remove excess

and dissolved gases. -

Note: Do not overheat during this stage to prevent polymerization.

Step 5: Isolation (Vacuum Distillation)

-

The crude residue is usually sufficiently pure for immediate use (approx. 90-95%).

-

For High Purity (>99%): Perform fractional vacuum distillation.

-

Target: 2-Phenoxypropanoyl chloride boils at approx. 110–112°C at 12 mmHg [1].

-

Collect the main fraction as a clear, colorless liquid.

-

Process Monitoring & Quality Control

In-Process Control (IPC)

Do not rely on TLC (the acid chloride hydrolyzes on silica).

-

Method: Take a 50 µL aliquot, quench with 200 µL dry methanol.

-

Analysis: Run TLC or GC on the resulting methyl ester. Disappearance of the acid peak confirms conversion.

Product Validation

| Technique | Expected Signal | Interpretation |

| FT-IR | Shift from ~1710 cm⁻¹ to ~1800 cm⁻¹ | The carbonyl stretch shifts to a higher wavenumber due to the electron-withdrawing chlorine. |

| 1H-NMR | The CH proton adjacent to the carbonyl will shift downfield compared to the acid precursor. | |

| Appearance | Clear, colorless to pale yellow liquid | Dark brown indicates thermal decomposition or moisture ingress. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure all glassware is oven-dried. Use fresh vacuum grease. Store under |

| Dark Product | Overheating / Polymerization | Keep bath temp <85°C. Ensure DMF loading is not >5 mol%. |

| Solidification | High melting point isomer | Some phenoxy derivatives are solids. Dissolve in dry DCM for transfer. |

| Stalled Reaction | Old Thionyl Chloride |

Workflow Visualization

Troubleshooting & Optimization

Technical Support Center: 2-(4-Trifluoromethoxyphenoxy)propanoyl Chloride

Topic: Hydrolysis Prevention & Handling Protocols

Executive Summary & Chemical Context

Welcome to the technical support hub for 2-(4-trifluoromethoxyphenoxy)propanoyl chloride . This guide addresses the critical instability of the acid chloride functionality when exposed to ambient moisture.

The Stability Challenge: This molecule contains a trifluoromethoxy (-OCF₃) group on the aromatic ring. The -OCF₃ group is strongly electron-withdrawing (inductive effect). This reduces electron density on the phenoxy oxygen, which effectively destabilizes the carbonyl carbon of the acyl chloride, making it highly electrophilic . Consequently, this specific derivative reacts with water more aggressively than standard alkyl acid chlorides, necessitating stricter exclusion of moisture.

The Hydrolysis Mechanism (Visualized)

Understanding the enemy is the first step in prevention. Hydrolysis is not just "getting wet"; it is a nucleophilic acyl substitution that destroys your reagent and generates corrosive byproducts.

Figure 1: Hydrolysis Pathway & Degradation Products

Caption: The irreversible conversion of the acid chloride to the parent acid and hydrochloric acid upon exposure to moisture.

Storage & Handling FAQs

Q1: How should I store the compound long-term?

Recommendation: Double-contained at -20°C under Inert Atmosphere.

-

Primary Container: Glass vial with a PTFE-lined septum screw cap. Parafilm is insufficient; use electrical tape or shrink wrap over the cap-neck junction.

-

Secondary Container: A desiccator or a jar containing active desiccant (e.g., P₂O₅ or indicating silica gel), flushed with Argon.

-

Why: The activation energy for hydrolysis is lowered by the -OCF₃ group. Low temperature slows the kinetics, while the double containment prevents the ingress of humid air during freezer cycling.

Q2: The liquid has turned cloudy/white. Is it usable?

Diagnosis: The white solid is likely 2-(4-trifluoromethoxyphenoxy)propanoic acid , the hydrolysis product.

-

Action: Do not filter and use. The presence of the acid (and dissolved HCl) can poison catalysts in subsequent steps (especially Palladium or Lewis acids).

-

Remediation: If the impurity is <5%, you may attempt a vacuum distillation (if the boiling point allows) or use it with an excess of base (e.g., Triethylamine) to scavenge the acid, provided the specific application tolerates the impurity.

Q3: Can I use standard anhydrous solvents?

Technical Insight: "Anhydrous" from a bottle is often insufficient (50-100 ppm water).

-

Requirement: Solvents (DCM, THF, Toluene) must be <10 ppm water.

-

Protocol: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

-

Verification: If the reaction is critical, perform a Karl Fischer titration on the solvent immediately before cannulation.

Validated Protocols

Protocol A: Safe Transfer (Schlenk Technique)

Never pour acid chlorides in open air.

-

Preparation: Oven-dry all glassware (120°C, >4 hours). Assemble hot and cool under a stream of Nitrogen/Argon.

-

Pressure Equalization: Insert a bleed needle connected to an inert gas line into the reagent bottle septum.

-

Transfer: Use a gas-tight syringe or a double-ended cannula to transfer the liquid directly into the reaction vessel.

-

Rinse: If rinsing the syringe, use the dry solvent prepared for the reaction.

Protocol B: Purity Analysis (Derivatization Method)

Direct LC-MS analysis of acid chlorides is unreliable because the moisture in the mobile phase hydrolyzes the compound on the column, giving a false negative (showing only the acid).

Step-by-Step:

-

Quench: Take 10 µL of the acid chloride sample.

-

React: Add to a vial containing 500 µL of dry Methanol (excess) and 10 µL of Pyridine.

-

Wait: Vortex and let stand for 5 minutes. (Converts R-COCl → R-COOMe).

-

Analyze: Inject this mixture into GC-MS or LC-MS.

-

Interpret: Look for the Methyl Ester mass.

-

If you see Methyl Ester: The original sample was active Acid Chloride.

-

If you see Free Acid: The original sample was already hydrolyzed.

-

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Fuming upon opening bottle | Reaction of R-COCl with atmospheric moisture releasing HCl gas. | CRITICAL SAFETY ISSUE. Handle only in a fume hood. Purge headspace with N₂ immediately. |

| Low Yield in Amidation/Esterification | Hydrolysis competed with the nucleophile. | Increase nucleophile equivalents. Ensure base (Et₃N/DIPEA) is dry. Use a drying tube. |

| Corrosion on metal spatulas/needles | Residual HCl from synthesis or hydrolysis. | Use glass or PTFE-coated tools. Wash metal tools immediately with aqueous bicarbonate. |

| Pressure buildup in storage | HCl gas generation. | Vent carefully in a hood. Transfer to a fresh vessel if septum integrity is compromised. |

Experimental Workflow Visualization

This diagram outlines the decision logic for handling 2-(4-trifluoromethoxyphenoxy)propanoyl chloride to ensure integrity from storage to reaction.

Figure 2: Handling & Integrity Workflow

Caption: Operational logic flow for verifying reagent quality before committing to high-value synthesis steps.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for Acid Chloride handling and purification).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Techniques for solvent drying and reagent purification).

-

Sigma-Aldrich (Merck). Handling Moisture Sensitive Reagents. Technical Bulletin AL-134. (Industry standard for Schlenk lines and syringe transfer).

Removing excess thionyl chloride from acid chloride synthesis

Technical Support Center: Thionyl Chloride ( ) Removal

Topic: Purification Strategies for Acid Chloride Synthesis Audience: Process Chemists, Medicinal Chemists, and R&D Scientists

Executive Summary & Diagnostic Matrix

Status: Active

Severity: High (Residual

Removing excess thionyl chloride is not merely a boiling point issue; it is a mass transfer and solubility challenge. While

Quick Diagnostic: Which Protocol Do You Need?

| Symptom | Probable Cause | Recommended Protocol |

| Yellow/Orange distillate | Elemental sulfur or | Protocol A (Fractional Distillation) |

| "Stuck" Oil (Viscous) | Solvent entrapment/High BP product. | Protocol B (Toluene Co-evaporation) |

| Dark/Black Residue | Thermal decomposition or Vilsmeier adducts. | Protocol C (Catalyst Control) |

| Downstream Failure | Residual acid (HCl) or | Protocol B + High Vac |

Technical Troubleshooting (Q&A)

Issue 1: "I have applied high vacuum, but the thionyl chloride persists."

Diagnosis: You are likely fighting Raoult’s Law and viscosity.

Technical Insight:

Simply applying vacuum to a neat oil is often inefficient. As the volatile component (

Resolution:

-

The "Chaser" Solvent Strategy: You must introduce a co-solvent to physically entrain the thionyl chloride. Toluene is the industry standard.

-

Why Toluene? It has a higher boiling point (110.6°C) than

(74.6°C). As toluene evaporates, it carries

-

-

Avoid DCM: Dichloromethane boils too low (40°C). It evaporates before the thionyl chloride, leaving the contaminant behind.

Issue 2: "My product turns black upon concentration."

Diagnosis: Thermal degradation or polymerization. Technical Insight: Acid chlorides are thermally sensitive. Prolonged exposure to heat, even at the boiling point of thionyl chloride, can cause elimination reactions (ketene formation) or polymerization.

Resolution:

-

Switch to Vacuum: Never distill

at atmospheric pressure (75°C) if your product is sensitive. Use a rotary evaporator with a bath temperature < 40°C and a pressure of < 20 mbar . -

The "Bleed" Method: If using a manifold, introduce a slight nitrogen bleed. This turbulent flow helps strip volatiles at lower temperatures than static vacuum allows.

Issue 3: "The next step (amide coupling) failed/yielded low results."

Diagnosis: Protonation of the amine nucleophile.

Technical Insight:

Even trace amounts of

Resolution:

-

The Scavenger Check: Before adding your valuable amine, add a sacrificial base (e.g., Triethylamine or Diisopropylethylamine) in excess of the theoretical stoichiometry.

-

Azeotropic Confirmation: Perform the toluene chase three times . The residue should solidify (if the product is a solid). If it remains an oil, consider triturating with dry hexane.

Experimental Protocols

Protocol A: The Standard Toluene Chase (Co-Evaporation)

Best for: Routine synthesis of stable acid chlorides.

-

Concentration: Remove the bulk

via rotary evaporation (Bath: 40°C, Pressure: ~50 mbar). -

Addition: Add anhydrous Toluene (approx. 2-3 mL per gram of product).

-

Note: The toluene does not need to be distilled, but it must be dry to prevent hydrolysis.

-

-

Evaporation: Re-concentrate under reduced pressure.

-

Repetition: Repeat steps 2 and 3 at least twice .

-

High Vacuum: Place the flask on a high-vacuum manifold (< 1 mbar) for 1-2 hours.

-

Verification: Obtain a crude NMR (

). Look for the absence of toluene peaks (2.36 ppm) and verify sharp product peaks. Broad peaks often indicate residual HCl exchange.

Protocol B: Inert Gas Sparging (Scale-Up Friendly)

Best for: Large scale (>50g) where rotary evaporation is impractical.

-

Setup: Equip the reaction vessel with a distillation head and a gas inlet tube submerged into the solution.

-

Heating: Heat the jacket/bath to 50-60°C.

-

Sparging: Bubble dry Nitrogen or Argon vigorously through the reaction mixture.

-

Mechanism: The gas bubbles increase the surface area for evaporation and lower the partial pressure of

in the headspace, driving the equilibrium toward the gas phase. -

Scrubbing: Ensure the exhaust gas is routed through a NaOH scrubber (See Safety Section).

Visualizing the Workflow

The following diagram illustrates the decision logic for efficient removal.

Figure 1: Decision matrix for thionyl chloride removal. Blue nodes indicate active processing steps; diamonds indicate decision points.

Safety & Scrubber Configuration

WARNING: Thionyl chloride reacts violently with water to release

The Double-Trap Scrubber System

Never vent a rotovap or manifold directly into the lab atmosphere or a standard pump without protection.

-

Trap 1 (Empty): An empty flask cooled in dry ice/acetone. This catches liquid

preventing it from hitting the pump oil. -

Trap 2 (Neutralization): A bubbling trap containing 10-20% NaOH or saturated

.-

Chemistry:

.

-

-

Pump Protection: Change pump oil immediately if it becomes cloudy or smells acrid. Acidified oil loses lubrication properties, leading to pump seizure.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for acid halide preparation and purification).

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Mechanistic insights on nucleophilic acyl substitution and Vilsmeier intermediates).

-

Furniss, B. S., et al. Thionyl Chloride Removal Strategies in Process Chemistry. (General Process Safety Guidelines).

Solubility of trifluoromethoxy phenoxy derivatives in DCM

Initiating Solubility Research

I'm now starting with extensive Google searches to gather foundational data on the solubility of trifluoromethoxy phenoxy derivatives in dichloromethane. My focus is on the physicochemical properties of the trifluoromethoxy group and the phenoxy ring within this context. I'm prioritizing published experimental data and reliable computational predictions.

Analyzing Solubility Strategies

I'm now incorporating search for established protocols for dissolving compounds with the target functional groups, including common issues and troubleshooting guides. I am keen to discover relevant discussions or forums on issues. I also now intend to locate authoritative sources to back up the scientific aspects of my technical support center. Finally, I will structure a Q&A format, progressing from common challenges to complex issues.

Refining Solubility Procedures

I'm now diving deeper into established dissolution protocols for compounds featuring trifluoromethoxy and phenoxy groups in dichloromethane. I'm actively seeking troubleshooting insights from medicinal and organic chemistry communities. Concurrently, I'm identifying authoritative references for scientific rigor, aiming to build a Q&A format, moving from basic challenges to advanced troubleshooting, and then a flow diagram to represent this information. I also plan to present quantitative solubility data.

Validation & Comparative

Comparative Guide: Chiral Separation of 2-Phenoxypropionic Acid Derivatives

Executive Summary

2-Phenoxypropionic acid derivatives (2-PPAs), including commercially significant herbicides like Dichlorprop , Mecoprop , and Fenoxaprop , exhibit stereoselective biological activity. Typically, the (

This guide provides a technical comparison of the three primary separation modalities: High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Capillary Electrophoresis (CE) . It focuses on the critical decision-making factors—resolution (

Part 1: Comparative Analysis of Separation Modalities

HPLC with Polysaccharide-Based CSPs (The Gold Standard)

Mechanism: Utilizes amylose or cellulose carbamate derivatives (e.g., Chiralpak AD/OD, Chiralcel). The separation relies on hydrogen bonding, dipole-dipole, and

-

Best For: Robust analytical control, scale-up to preparative, and complex matrices.

-

Critical Constraint: For free acid derivatives (e.g., Dichlorprop), mobile phase acidification is mandatory to suppress ionization and prevent peak tailing.

-

Performance Profile:

-

Resolution: High (

typical). -

Throughput: Moderate (15–30 min run times).

-

Supercritical Fluid Chromatography (SFC) (The High-Throughput Alternative)

Mechanism: Uses supercritical

-

Best For: High-throughput screening (HTS) and preparative purification (easier solvent recovery).

-

Critical Constraint: Solubility of polar free acids can be an issue; requires higher modifier percentages (10–20%) and acidic additives.

-

Performance Profile:

-

Resolution: Moderate to High.

-

Throughput: Very High (< 10 min run times).

-

Capillary Electrophoresis (CE) (The Efficiency Specialist)

Mechanism: Chiral selectors (typically

-

Best For: Trace analysis, low sample volume, and environmental monitoring.

-

Critical Constraint: Poor sensitivity (UV detection limits) compared to HPLC/SFC; not suitable for preparative scale.

-

Performance Profile:

-

Resolution: Very High (often

). -

Throughput: Low to Moderate.

-

Part 2: Comparative Data Summary

The following data represents typical performance metrics for Dichlorprop (free acid) separation.

| Metric | HPLC (Normal Phase) | HPLC (Reversed Phase) | SFC | Capillary Electrophoresis |

| Stationary Phase / Selector | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-RH) | Amylose tris(3,5-dimethylphenylcarbamate) | TM- |

| Mobile Phase | n-Hexane/IPA/TFA (90:10:0.1) | ACN/Water/H3PO4 (40:60:0.1) | 50 mM Phosphate pH 3.0 | |

| Typical Resolution ( | 2.5 - 4.0 (Excellent) | 1.8 - 2.5 (Good) | 2.0 - 3.0 (Very Good) | > 4.0 (Superior) |

| Analysis Time | 15 - 25 min | 20 - 35 min | < 8 min | 10 - 20 min |

| Solvent Consumption | High (Organic) | Moderate (Aqueous/Organic) | Low (Green) | Negligible |

| Sample Capacity | High (mg scale) | Moderate | High (mg to g scale) | Low (ng scale) |

Part 3: Detailed Experimental Protocol

Selected Method: Reversed-Phase HPLC for 2-PPA Free Acids

Rationale: While Normal Phase offers slightly higher resolution, Reversed Phase (RP) is selected here for its compatibility with biological/environmental aqueous samples and standard LC-MS workflows.

1. Materials & Reagents

-

Analyte: Racemic Dichlorprop (2-(2,4-dichlorophenoxy)propionic acid).

-

Column: Chiralcel OD-RH or Chiralpak AD-RH (150 mm x 4.6 mm, 5 µm).

-

Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.

-

Additive: Phosphoric Acid (

) or Formic Acid (for MS compatibility).

2. Preparation of Mobile Phase

-

Aqueous Phase (A): Water adjusted to pH 2.0 with

.-

Expert Note: The pH must be below the pKa of the analyte (~3.0). If pH > pKa, the acid ionizes, losing retention on the hydrophobic CSP and destroying chiral recognition.

-

-

Organic Phase (B): 100% Acetonitrile.

-

Isocratic Mix: 60% Phase A / 40% Phase B. Degas by ultrasonication for 10 mins.

3. Instrument Setup

-

Flow Rate: 0.5 mL/min (Lower flow rate enhances interaction time in RP mode).

-

Temperature: 25°C (Ambient).

-

Optimization Tip: Lowering temperature to 10-15°C often increases resolution (

) by reducing molecular motion, enhancing the "fit" into the chiral cavity, though it increases backpressure.

-

-

Detection: UV at 230 nm (Absorption max for chlorinated phenols).

4. Workflow Execution

-

Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes.

-

Blank Run: Inject mobile phase to ensure no ghost peaks.

-

Sample Injection: Inject 10 µL of 1 mg/mL racemic standard dissolved in mobile phase.

-

Data Analysis: Calculate

using the half-width method:

Part 4: Method Selection & Optimization Workflow

The following diagram illustrates the decision logic for selecting the optimal separation method based on the specific derivative type (Ester vs. Free Acid) and the goal (Analysis vs. Purification).

Caption: Decision tree for selecting the optimal chiral separation modality based on analyte chemistry and project requirements.

References

-

Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC: Cellulose tris(3,5-dimethylphenylcarbamate) and tris(3,5-dichlorophenylcarbamate). Chemical Society Reviews.

-

Ward, T. J., & Ward, K. D. (2010). Chiral separations: fundamental review 2010. Analytical Chemistry.

-

Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A.

-

Application Guide. (2020). Chiral Separation of Acidic Compounds. Daicel Corporation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.